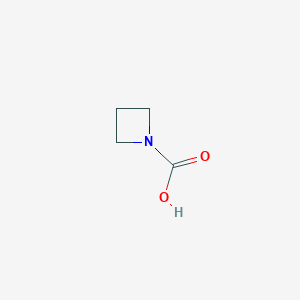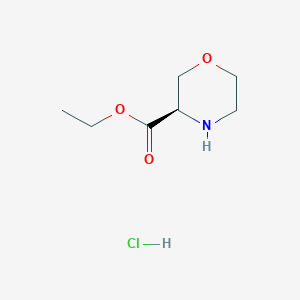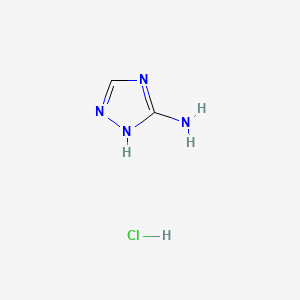
3-(3H-Diazirin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3H-Diazirin-3-yl)pyridine: is a chemical compound with the molecular formula C₆H₅N₃. It features a diazirine ring attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications. The diazirine group is known for its photoreactive properties, which are useful in photoaffinity labeling and other photochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Diazirin-3-yl)pyridine typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized from diazo compounds through photolysis or thermolysis. For instance, a common method involves the reaction of a diazo compound with a halogen source under UV light to form the diazirine ring.
Attachment to Pyridine: The diazirine ring is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting a halogenated pyridine with the diazirine compound in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Diazirine Precursors: Large-scale synthesis of diazirine precursors using optimized reaction conditions to ensure high yield and purity.
Continuous Flow Reactors: Utilizing continuous flow reactors for the nucleophilic substitution step to enhance efficiency and scalability.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(3H-Diazirin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The diazirine group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazirine group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-(3H-Diazirin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in photoaffinity labeling to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions, enzyme mechanisms, and cellular processes through photo-crosslinking techniques.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying drug targets and understanding drug-receptor interactions.
Industry: Utilized in the development of photoreactive materials and coatings, as well as in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-(3H-Diazirin-3-yl)pyridine involves its photoreactive diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can then form covalent bonds with nearby molecules, enabling the study of molecular interactions and binding sites.
Molecular Targets and Pathways
Molecular Targets: Proteins, nucleic acids, and other biomolecules that interact with the diazirine group.
Pathways Involved: Photolysis of the diazirine ring, generation of carbene intermediates, and subsequent covalent bonding with target molecules.
類似化合物との比較
3-(3H-Diazirin-3-yl)pyridine can be compared with other diazirine-containing compounds:
3-(Trifluoromethyl)-3H-diazirine: Similar photoreactive properties but with a trifluoromethyl group, making it more hydrophobic and potentially altering its reactivity.
3-(4-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromomethyl group, which can participate in additional substitution reactions, providing more versatility in chemical modifications.
2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Features two diazirine groups, increasing its photoreactivity and potential for crosslinking applications.
Uniqueness
This compound is unique due to its combination of a diazirine ring and a pyridine ring, offering a balance of photoreactivity and chemical versatility. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
特性
分子式 |
C6H5N3 |
|---|---|
分子量 |
119.12 g/mol |
IUPAC名 |
3-(3H-diazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |
InChIキー |
LIJRRFVGMHAFSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)



![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
